Ethyl 1-oxiranylmethylisonipecotate
Overview
Description
. This compound is characterized by its unique structure, which includes an epoxide group and an isonipecotate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxiranylmethylisonipecotate typically involves the reaction of isonipecotic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is scaled up from laboratory methods, ensuring consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxiranylmethylisonipecotate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-oxiranylmethylisonipecotate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxiranylmethylisonipecotate involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Ethyl 1-oxiranylmethylisonipecotate can be compared with other epoxide-containing compounds and isonipecotate derivatives:
Similar Compounds: Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate, 4-Piperidinecarboxylic acid, 1-(2-oxiranylmethyl)-, ethyl ester.
Uniqueness: Its unique combination of an epoxide group and an isonipecotate moiety distinguishes it from other compounds, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFHSYNZOXSYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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